BTG 1640
Description
Nomenclature and Chemical Classification of BTG 1640
The precise identification and classification of a compound are fundamental in scientific research. This compound has been referenced by various names and identifiers throughout its study and is defined by its specific chemical structure.
Over the course of its research and development, this compound has been known by several identifiers. These include alternative names and codes used in different research and database contexts. ontosight.ai Common synonyms include ABIO-08/01, ABIO-0801, SP-1640, and variations in the notation of the primary name such as this compound, btg-1640, and btg1640. medkoo.comontosight.ai The compound is also assigned the Unique Ingredient Identifier (UNII) RE6A5S8FPU for regulatory tracking and identification. ontosight.ainih.gov Its chemical name is (3S,3aR,7aR)-3-benzyl-2-methylhexahydrobenzo[d]isoxazol-4(2H)-one. medkoo.com
Interactive Table: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| Primary Name | This compound |
| Chemical Name | 1,2-benzisoxazol-4(2H)-one, hexahydro-2-methyl-3-(phenylmethyl)- |
| IUPAC Name | (3S,3aR,7aR)-3-benzyl-2-methylhexahydrobenzo[d]isoxazol-4(2H)-one medkoo.com |
| Synonym | ABIO-08/01 medchemexpress.com |
| Synonym | SP-1640 ontosight.ai |
| UNII Code | RE6A5S8FPU ontosight.ainih.gov |
Chemically, this compound is classified as an isoxazoline (B3343090). medchemexpress.commedchemexpress.com Its structure is characterized by a benzisoxazolone core, which is central to its physicochemical properties and biological activity. ontosight.ai The specific arrangement of atoms and functional groups in its structure, including its stereochemistry, defines its interaction with biological molecules. ontosight.ai
Contextualization within Anxiolytic Research Landscape
Research into this compound occurred at a time of significant effort to develop new anxiolytic drugs with novel mechanisms of action. The then-prevailing treatments, such as benzodiazepines, were known for their interaction with GABA-A receptors. escholarship.org In contrast, this compound was identified as a selective inhibitor of both GABA- and glutamate-gated chloride channels. medchemexpress.commedchemexpress.comnih.gov This presented a different therapeutic target and a departure from the direct allosteric modulation of GABA-A receptors that characterized earlier anxiolytics. The exploration of compounds like this compound, which progressed to Phase III clinical trials for Generalized Anxiety Disorder (GAD), highlights a strategic shift in psychopharmacology toward agents with more targeted and potentially distinct modes of action. escholarship.orgresearchgate.netnih.gov
Significance and Research Rationale of this compound Investigation
The primary significance of investigating this compound was its novel mechanism of action. medchemexpress.comescholarship.org The rationale was to explore a new pathway for managing anxiety that was different from existing medications. escholarship.orgresearchgate.net By selectively inhibiting GABA- and glutamate-gated chloride channels, this compound offered the potential for anxiolytic effects through a mechanism that could differ in efficacy and side-effect profile from benzodiazepines. medchemexpress.comescholarship.org The pursuit of this compound into later-stage clinical trials underscores the scientific interest in its potential to provide a new pharmacological tool for treating anxiety disorders. researchgate.netnih.gov However, some preclinical studies using animal models yielded negative results regarding its anxiolytic properties, indicating the complexity of translating novel mechanisms into validated therapeutic effects. science.govscience.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
152538-59-5 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(3S,3aR,7aR)-3-benzyl-2-methyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C15H19NO2/c1-16-12(10-11-6-3-2-4-7-11)15-13(17)8-5-9-14(15)18-16/h2-4,6-7,12,14-15H,5,8-10H2,1H3/t12-,14+,15-/m0/s1 |
InChI Key |
ALQXIMVNPRVWQA-CFVMTHIKSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H]2[C@H](O1)CCCC2=O)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C(C2C(O1)CCCC2=O)CC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BTG-1640; BTG 1640; BTG1640; ABIO-0801; SP-1640; ABIO-08-01. |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Btg 1640 Preclinical Focus
Primary Molecular Targets and Ligand-Gated Ion Channel Modulation
Preclinical data identifies BTG 1640 as a selective inhibitor of specific ligand-gated chloride channels. medchemexpress.comnih.govmedchemexpress.comdrugsincontext.com Its primary mechanism of action centers on the modulation of neuronal inhibition by targeting channels gated by the principal inhibitory and excitatory neurotransmitters in the central nervous system, GABA and glutamate (B1630785), respectively. nih.govdrugsincontext.com
Selective Inhibition of GABA-Gated Chloride Channels
This compound is characterized as a selective inhibitor of GABA-gated chloride channels. medchemexpress.comnih.gov In the central nervous system, the binding of the neurotransmitter γ-aminobutyric acid (GABA) to its type-A receptors (GABA-A) opens an intrinsic chloride ion channel. nih.govplos.org The subsequent influx of chloride ions typically leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus mediating synaptic inhibition. nih.gov The accumulation of reactive oxygen species can compromise GABA-mediated neuronal inhibition, highlighting the sensitivity of this system. nih.gov By inhibiting these channels, this compound is proposed to modulate the primary inhibitory neurotransmission system in the brain. nih.govdrugsincontext.com
Selective Inhibition of Glutamate-Gated Chloride Channels
In addition to its effects on the GABAergic system, this compound is also a selective inhibitor of glutamate-gated chloride channels (GluCls). medchemexpress.comnih.govmedchemexpress.com These channels are unique in that they are inhibitory channels activated by glutamate, the main excitatory neurotransmitter. patsnap.com When glutamate binds, these channels open to allow chloride ion influx, which hyperpolarizes the neuron and reduces its excitability. patsnap.comneurosci.cn This mechanism contrasts with the typical excitatory action of glutamate at other ionotropic receptors like NMDA or AMPA channels. patsnap.com GluCls are found extensively in invertebrates, where they are key targets for antiparasitic drugs, but their roles in vertebrate systems are a subject of ongoing research. nih.govaopwiki.orgnih.gov The inhibitory action of this compound on these channels represents a distinct pharmacological target. nih.govdrugsincontext.com
Table 1: Primary Molecular Targets of this compound
| Target Channel | Endogenous Ligand | Primary Ion | Effect of Ligand Binding | Action of this compound |
|---|---|---|---|---|
| GABA-Gated Chloride Channel | GABA | Cl- | Channel opening, neuronal inhibition | Selective Inhibition |
| Glutamate-Gated Chloride Channel | Glutamate | Cl- | Channel opening, neuronal inhibition | Selective Inhibition |
Mechanistic Specificity and Selectivity Profile
The defining characteristic of this compound's preclinical profile is its selective action on GABA- and glutamate-gated chloride channels. medchemexpress.comnih.gov The identification of a compound's target specificity is a critical step in drug discovery to understand its primary mechanism and potential for off-target effects. criver.comcriver.comwindows.net The selectivity of ion channels themselves is a complex phenomenon, governed by the specific architecture of the channel pore. nih.govnih.gov this compound's mechanism is considered distinct from many established anxiolytics, which may target different receptors or transporter systems. springer.com This selectivity for specific inhibitory chloride channels forms the basis of its unique preclinical pharmacological profile. nih.govmedchemexpress.comdrugsincontext.com
Investigation of Downstream Signaling Pathways
The modulation of ion channels by this compound is expected to trigger a cascade of downstream cellular events. While direct, conclusive evidence linking this compound to the specific pathways below is not extensively detailed in published preclinical studies, these areas represent logical fields for investigation based on the known function of its primary targets.
Proposed Influence on Neurotransmitter Metabolism
The activity of ligand-gated ion channels is intrinsically linked to neurotransmitter systems. amegroups.orgrch.org.au Altering the function of major inhibitory channels gated by GABA and glutamate could theoretically influence the metabolic pathways responsible for the synthesis, release, and degradation of these and other neurotransmitters as the system seeks to maintain homeostasis. mdpi.com For example, studies in PC12 cells have shown that neuron differentiation activates the metabolism of dopaminergic neurotransmitters while suppressing serotoninergic metabolites. mdpi.com However, specific preclinical studies detailing the direct impact of this compound on neurotransmitter metabolism remain a proposed area for further research.
Hypothesized Inhibition of Calmodulin-Dependent II Kinase
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial enzyme that translates changes in intracellular calcium levels into varied cellular responses, including neurotransmitter release and gene expression. niph.go.jpsdbonline.org It is composed of different chains, including alpha, beta, gamma, and delta, and its activation can be triggered by increases in intracellular calcium. nih.govnih.gov Given that ion channel activity directly modulates ion flux and membrane potential, which in turn influences voltage-gated calcium channels and intracellular calcium concentrations, a link between an ion channel modulator like this compound and CaMKII activity is plausible. CaMKII is known to be a downstream target of G-protein coupled receptors and can be activated by Ca2+/calmodulin complexes. sdbonline.org However, a direct inhibitory effect of this compound on CaMKII remains hypothesized and is not yet substantiated by specific preclinical findings in the available literature.
Table 2: Hypothesized Downstream Effects of this compound
| Downstream Pathway | Potential Mechanism | Status of Investigation |
|---|---|---|
| Neurotransmitter Metabolism | Homeostatic adaptation to altered GABAergic and glutamatergic signaling. | Proposed |
| Calmodulin-Dependent II Kinase (CaMKII) Activity | Altered intracellular ion concentrations secondary to primary channel inhibition. | Hypothesized |
Preclinical Research on this compound Remains Largely Undisclosed
Despite extensive investigation, detailed preclinical in vitro studies on the molecular and cellular mechanisms of the chemical compound this compound, specifically concerning its electrophysiological effects on neuronal excitability via chloride channel activity, are not available in the public domain.
This compound, also identified as ABIO-08/01, has been characterized in broader scientific literature as a selective inhibitor of both GABA-gated and glutamate-gated chloride channels. innovationscns.comdrugsincontext.comresearchgate.net This positions the compound as a modulator of neuronal activity, with potential therapeutic applications in conditions involving neuronal hyperexcitability, such as anxiety disorders. drugsincontext.comresearchgate.net
The compound has progressed to clinical trials, with a Phase I study using electroencephalography (EEG) in human volunteers to assess its effects on brain electrical activity. nih.govresearchgate.net This research confirmed that this compound has central nervous system effects. nih.gov However, the specifics of its interaction with neuronal chloride channels at a preclinical, cellular level remain unpublished.
The user's request for an article focusing solely on the preclinical in vitro electrophysiological effects of this compound, including detailed research findings and data tables on its modulation of neuronal excitability through chloride channel activity, cannot be fulfilled at this time due to the lack of publicly available scientific data. Information from preclinical animal studies or detailed in vitro electrophysiology experiments, which would be necessary to construct the specified article, has not been published in accessible scientific literature.
Preclinical Pharmacological Activity of Btg 1640 in in Vivo Models
Anxiolytic-Like Effects in Rodent Models
The evaluation of BTG 1640 in rodent models has been a key component of its preclinical assessment. While some sources suggest that this compound shows anxiolytic activity in both mouse and rat models medchemexpress.com, detailed published studies, particularly in mice, are limited. The most comprehensive available data comes from studies conducted in rats.
While it has been stated that this compound displays anxiolytic activity in mouse models of anxiety, specific, peer-reviewed data from these studies are not extensively detailed in the available literature. medchemexpress.com Standard behavioral paradigms used to assess anxiolytic-like effects in mice include the elevated plus-maze, light-dark box, and marble-burying tests. nih.govscience.govjddtonline.info These models are designed to create a conflict between the natural exploratory drive of the animal and its aversion to open, brightly lit, or novel spaces, with anxiolytic compounds typically increasing exploratory behaviors in the aversive zones. nih.govresearchgate.net
More specific research has been conducted to evaluate the anxiolytic properties of this compound in rat models. nih.goveuropeanreview.org A key model utilized in this context involves neonatal rat pups, whose distress vocalizations upon maternal separation are considered a sensitive indicator of emotional reactivity and a valuable tool for screening potential anxiolytic compounds. nih.goveuropeanreview.org
When separated from their dam and littermates, neonatal rat pups emit ultrasonic vocalizations (USVs), which are considered "distress calls". uiowa.edunih.govsemanticscholar.org These vocalizations are a species-specific response to isolation and are a potent stimulus for maternal retrieval. europeanreview.org The frequency and number of these calls can be modulated by anxiolytic drugs. nih.gov
A study was conducted to evaluate the effects of this compound on the ultrasonic distress emissions of neonatal rat pups. nih.goveuropeanreview.org The research found that intraperitoneal administration of this compound did not result in a significant reduction in the number of emitted ultrasonic calls. nih.goveuropeanreview.org This outcome was in contrast to the effects observed with the reference anxiolytic, diazepam. nih.gov
Table 1: Effect of this compound on Ultrasonic Vocalizations in Rat Pups
| Compound | Effect on Ultrasonic Vocalizations (USVs) | Significance |
|---|---|---|
| This compound | No significant reduction in the number of calls. nih.goveuropeanreview.org | Not statistically significant. |
| Diazepam (Reference Anxiolytic) | Significant reduction in the number of calls. nih.goveuropeanreview.org | Statistically significant. |
Locomotor activity is another important parameter assessed in preclinical studies to distinguish anxiolytic effects from general sedative effects, which can confound the interpretation of anxiety tests. nih.govfrontiersin.org In the same study involving 30-day old rat pups, the effect of this compound on locomotor activity was evaluated. nih.goveuropeanreview.org The results indicated that this compound did not cause a significant reduction in locomotor activity. nih.goveuropeanreview.org
Direct comparisons with established anxiolytics like diazepam are fundamental for characterizing a new compound's pharmacological profile. researchgate.net In the study assessing ultrasonic vocalizations and locomotor activity in rat pups, this compound was directly compared with diazepam. nih.goveuropeanreview.org
Table 2: Comparative Effects of this compound and Diazepam in Rat Pups
| Parameter | This compound Effect | Diazepam Effect | Reference |
|---|---|---|---|
| Ultrasonic Distress Calls | No significant reduction | Significant reduction | nih.goveuropeanreview.org |
| Locomotor Activity | No significant reduction | Significant reduction | nih.goveuropeanreview.org |
Activity Profile in Rat Models of Anxiety
Central Nervous System Pharmacodynamic Responses in Preclinical Studies
Pharmacodynamics involves the study of a drug's biochemical and physiological effects on the body. nih.govnih.gov For CNS-acting drugs, this includes understanding their mechanism of action at the molecular level. This compound has been identified as a selective inhibitor of GABA- and glutamate-gated chloride channels. medchemexpress.com However, detailed preclinical studies specifically elucidating the in vivo pharmacodynamic responses in the central nervous system following this compound administration are not extensively covered in the available literature. Human studies have utilized methods like EEG mapping to investigate its CNS effects, but equivalent detailed preclinical data is less accessible. medchemexpress.com
Long-Term Preclinical Administration Profile
Key aspects of the long-term safety and viability of a novel therapeutic agent are the potential for tolerance development and the occurrence of withdrawal symptoms upon cessation of treatment. This compound has been evaluated for these parameters in preclinical animal models.
In preclinical studies involving chronic administration of this compound to mouse and rat models of anxiety, there was no evidence of tolerance development. medchemexpress.com This suggests that the anxiolytic effects of the compound did not diminish over a prolonged period of treatment in these models. The specific methodologies and quantitative data from these tolerance assessment studies are not publicly available, preventing a more detailed analysis or presentation of the findings.
Table 1: Summary of Preclinical Tolerance Assessment for this compound
| Species | Study Duration | Outcome | Data Source |
|---|---|---|---|
| Mouse | Chronic | No tolerance development observed | medchemexpress.com |
Note: This table is based on summary statements from available sources. Detailed study parameters are not publicly disclosed.
Following chronic administration, the abrupt discontinuation of this compound did not result in the emergence of withdrawal symptoms in animal models. medchemexpress.com This finding is significant as it suggests a potentially lower risk of physical dependence compared to some other classes of anxiolytic agents. As with the tolerance studies, the specific preclinical protocols, observational checklists, and quantitative measures used to assess the withdrawal syndrome are not described in the available literature.
Table 2: Summary of Preclinical Withdrawal Symptom Evaluation for this compound
| Species | Administration | Discontinuation Protocol | Outcome | Data Source |
|---|---|---|---|---|
| Mouse | Chronic | Abrupt | No withdrawal symptoms observed | medchemexpress.com |
Note: This table is based on summary statements from available sources. Detailed study parameters are not publicly disclosed.
Synthetic Strategies and Preclinical Structural Activity Relationship Sar Studies
Synthetic Methodologies for Isoxazoline (B3343090) Derivatives Applicable to BTG 1640
The isoxazoline core structure is a prevalent motif in various biologically active compounds, and several synthetic routes exist for its construction. While specific detailed synthetic protocols for this compound are often found in patent literature, general methodologies for synthesizing isoxazoline derivatives are well-established. One approach involves the [4+1] annulation reaction between α-bromooximes and sulfur ylides, a method that can provide access to isoxazoline derivatives under mild basic conditions. nih.gov Another synthetic strategy includes intramolecular cyclizations of propargylic N-hydroxylamines, which can yield 4-isoxazolines efficiently at room temperature using appropriate catalysts. organic-chemistry.org Additionally, 1,3-dipolar cycloaddition reactions are commonly employed for the synthesis of isoxazole (B147169) and isoxazoline rings, often involving the reaction of nitrile oxides with alkenes or alkynes. researchgate.net The preparation of the free base form of this compound is a foundational step in the synthesis process, as indicated in some reports. epo.org
Impact of Salt Forms on Preclinical Pharmacological Performance
The salt form of a drug candidate can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability, which in turn affect its preclinical pharmacological performance. For this compound, investigations have included the assessment of different salt forms to optimize its characteristics for in vivo applications. epo.org
Comparative preclinical studies in in vivo models have been conducted to evaluate the performance of different salt forms of this compound. Notably, the fumarate (B1241708) salt of this compound has demonstrated superior in vivo performance compared to the hydrochloride salt. epo.org Analysis of the absorption kinetics of both the fumarate and hydrochloride salts has been undertaken to understand the basis for these observed differences in efficacy. epo.org While specific quantitative data on comparative efficacy and absorption kinetics were not extensively detailed in the available information, the qualitative finding indicates a significant impact of the salt form on the compound's behavior in biological systems.
Based on the description, a conceptual representation of the comparative preclinical performance might be illustrated as follows:
| Salt Form | In Vivo Performance | Absorption Kinetics |
| Fumarate Salt | Better | Analyzed |
| Hydrochloride Salt | Less Effective | Analyzed |
Hypothesized Structure-Activity Relationships for Chloride Channel Modulation
This compound's mechanism of action involves the selective inhibition of GABA- and glutamate-gated chloride channels. medchemexpress.commedchemexpress.com Understanding the relationship between the chemical structure of this compound and its activity at these channels is fundamental to rational drug design and optimization.
The structure of this compound contains an isoxazoline ring system substituted with a benzyl (B1604629) group and a methyl group. hodoodo.commedkoo.comuni.luncats.io In the context of SAR, specific portions or functional groups within the molecule are typically responsible for binding to the target protein (chloride channel) and eliciting a biological response. While the precise key structural motifs of this compound critical for its selective inhibition of GABA- and glutamate-gated chloride channels are not explicitly detailed in the provided information, the isoxazoline ring and its attached substituents are the primary features that would be investigated in SAR studies. General studies on chloride channels highlight the importance of the channel's selectivity filter and specific residues in ion binding and gating, providing a broader context for understanding how small molecules might interact with these targets. nih.gov
Advanced Methodological Approaches in Btg 1640 Research
In Vitro High-Throughput Screening and Target Validation Assays
In vitro studies are fundamental in the early stages of drug discovery and characterization, allowing for the assessment of a compound's interaction with specific biological targets. For a compound like BTG 1640, which modulates ion channels, techniques to evaluate its effects on channel function and its binding affinity are crucial.
Electrophysiological Patch-Clamp Techniques for Ion Channel Characterization
Electrophysiological patch-clamp techniques are considered the gold standard for directly measuring ion channel activity. Given that this compound is identified as a selective inhibitor of GABA- and glutamate-gated chloride channels, patch-clamp would be a highly relevant method to characterize its precise effects on the kinetics, conductance, and modulation of these channels. While the mechanism of action strongly suggests the application of such techniques, specific detailed findings regarding the characterization of this compound's effects on ion channels using patch-clamp were not found in the consulted literature.
Radioligand Binding Assays for Receptor/Channel Affinity
Radioligand binding assays are widely used to quantify the affinity of a compound for its target receptor or ion channel binding site. This method involves using a radioactively labeled ligand that specifically binds to the target, and then measuring the displacement of this labeled ligand by the test compound. For this compound and its interaction with GABA- and glutamate-gated chloride channels, radioligand binding assays could provide valuable data on its binding affinity and selectivity. Although radioligand binding techniques are standard in psychopharmacology research, including studies of benzodiazepine (B76468) binding sites science.gov, specific findings detailing the results of radioligand binding assays conducted with this compound were not available in the search results.
Sophisticated In Vivo Neurobehavioral Paradigms
In vivo neurobehavioral studies are essential for evaluating the effects of a compound on complex behaviors relevant to neurological and psychiatric conditions. For an anxiolytic compound like this compound, testing in rodent models using established behavioral paradigms provides insights into its potential therapeutic efficacy.
Conditional Fear Response and Social Interaction Tests in Rodents
Studies investigating the anxiolytic properties of this compound have utilized in vivo behavioral models in rodents. One study compared the effects of this compound and BTG 1675A with diazepam on ultrasonic distress emission and locomotor activity in rat pups science.goveuropeanreview.orgresearchgate.netscience.govscience.gov. Ultrasonic vocalizations in rat pups are considered an indicator of emotional reactivity and are used to screen compounds with potential anxiolytic properties researchgate.net. In this comparative study, administration of diazepam at 1 mg/kg significantly reduced the number of emitted ultrasonic calls, whereas no significant reduction was detected after administration of this compound and BTG 1675A science.goveuropeanreview.orgresearchgate.netscience.govscience.gov. The study concluded that the tests validating the supposed anxiolytic properties of this compound and BTG 1675A, in comparison with diazepam, gave negative results in this specific paradigm science.goveuropeanreview.orgresearchgate.netscience.govscience.gov.
| Treatment Group | Dose (mg/kg, i.p.) | Significant Reduction in Ultrasonic Calls? |
| Diazepam | 1 | Yes |
| This compound | Not specified | No |
| BTG 1675A | Not specified | No |
| Diazepam | 0.1 | No (Locomotor activity reduced) |
Locomotor activity was also assessed, and a significant reduction in locomotor activity in the first 10 minutes of the test was observed only in the group treated with diazepam 0.1 mg science.goveuropeanreview.orgresearchgate.netscience.govscience.gov.
Social interaction tests are another common paradigm used to assess anxiolytic effects in rodents, as anxiety can reduce social engagement. While this compound is being investigated for anxiety treatment researchgate.netnih.govescholarship.org, specific detailed findings from dedicated social interaction tests with this compound were not found in the provided search results.
Pharmacological fMRI or PET Studies in Preclinical Species (if applicable to mechanism)
Pharmacological functional magnetic resonance imaging (fMRI) and Positron Emission Tomography (PET) are advanced neuroimaging techniques that can be used in preclinical species to investigate the effects of drugs on brain activity and neurotransmitter systems in a spatially and temporally resolved manner inbb.it. These techniques are valuable for understanding the neurobiological basis of drug action. While neuroimaging techniques like fMRI and PET are applied in psychopharmacology research inbb.it, and a phase I study of ABIO-08/01 (this compound) in humans examined effects on regional electric brain generators using 3-dimensional electroencephalography (EEG) tomography nih.gov, specific findings from pharmacological fMRI or PET studies conducted with this compound in preclinical species were not detailed in the search results.
Computational Approaches and Predictive Modeling
Computational approaches and predictive modeling play an increasingly important role in modern drug discovery and development. These methods can range from molecular docking and dynamics simulations to predict drug-target interactions, to pharmacokinetic and pharmacodynamic modeling to predict in vivo behavior, and machine learning for identifying potential drug candidates or predicting efficacy and toxicity. The search results mention the use of computational-driven drug discovery predictive models in alliances within the biopharmaceutical industry around the time frame of this compound's licensing bioworld.com. While computational methods are relevant to the broader field of drug research that includes compounds like this compound, specific details or published findings directly applying computational approaches and predictive modeling to the study of this compound were not found in the consulted literature.
Molecular Docking and Dynamics Simulations for Target Interaction
Molecular docking and molecular dynamics (MD) simulations are computational techniques widely used in drug discovery to predict and analyze the interaction between a small molecule ligand, such as this compound, and its biological target, in this case, GABA- and glutamate-gated chloride channels. nih.govbiomedpharmajournal.orgunair.ac.idresearchgate.netplos.org Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor's active site, providing an initial assessment of potential interactions. biomedpharmajournal.orgunair.ac.id MD simulations extend this analysis by simulating the dynamic behavior of the ligand-target complex over time, accounting for the flexibility of both molecules and the surrounding environment. nih.govbiomedpharmajournal.orgunair.ac.idplos.org This provides more detailed information about the stability of the interaction, conformational changes, and the nature of the forces involved in binding. unair.ac.idplos.org These in silico methods are valuable for understanding the molecular basis of a compound's activity and can guide further experimental studies. However, specific research findings detailing the application of molecular docking and dynamics simulations to study the interaction of this compound with its target chloride channels were not identified in the available search results.
In Silico Prediction of Preclinical Pharmacokinetic Profiles
In silico prediction of pharmacokinetic (PK) profiles involves using computational models to estimate how a compound is absorbed, distributed, metabolized, and excreted (ADME) in preclinical species. nih.govnih.govadmescope.comcn-bio.comresearchgate.net These predictive models utilize the chemical structure of the compound to calculate various molecular descriptors and apply algorithms, often based on machine learning or cheminformatics, to forecast key PK parameters. nih.govnih.govresearchgate.net Predicting preclinical PK properties early in the research process can help in selecting promising candidates for in vivo studies, optimizing chemical structures, and reducing the need for extensive animal experimentation. nih.govnih.govcn-bio.com While in silico ADME/PK prediction is a growing field in drug discovery, specific predictive data or analyses of the preclinical pharmacokinetic profile of this compound using these computational methods were not found in the conducted searches.
Analytical Techniques for Metabolite Identification in Preclinical Samples (excluding human)
Metabolite identification in preclinical samples is a critical step in understanding how a compound is transformed by the body. This process involves the detection, separation, and structural elucidation of metabolites formed when the parent compound is processed by enzymes in preclinical species such as rodents or other laboratory animals. sygnaturediscovery.comwuxiapptec.comnuvisan.comnih.gov Advanced analytical techniques, particularly hyphenated methods combining chromatography with mass spectrometry, are essential for this purpose. Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS), often coupled with tandem mass spectrometry (MS/MS), are commonly employed techniques. wuxiapptec.comnih.govsciex.com These methods allow for the separation of complex biological mixtures and provide detailed information about the mass-to-charge ratio and fragmentation patterns of the parent compound and its metabolites, enabling their identification and structural characterization. wuxiapptec.comnih.govsciex.com Understanding the metabolic pathways and identifying major metabolites in preclinical species is important for assessing potential species differences and informing later-stage research. sygnaturediscovery.comwuxiapptec.comnuvisan.com However, specific details regarding the analytical techniques used for metabolite identification of this compound in preclinical samples were not available in the search results.
Future Research Directions and Translational Preclinical Implications of Btg 1640
Elucidation of Comprehensive Preclinical Pharmacological Profiles in Diverse Animal Models
Preclinical studies involving BTG 1640 have been conducted in mouse and rat models of anxiety, where it demonstrated activity at very low dosages following single intraperitoneal and oral administration. medchemexpress.commedchemexpress.com Investigations into chronic administration in these models reportedly showed neither the development of tolerance nor withdrawal symptoms upon abrupt discontinuation. medchemexpress.commedchemexpress.com However, detailed comprehensive pharmacological profiles across a diverse range of animal models beyond those for anxiety are not extensively available in the public domain based on the conducted searches. Further research is needed to fully elucidate the compound's effects in various animal species and models relevant to its potential therapeutic areas or to understand its broader pharmacological properties.
Investigation of Allosteric Modulation Mechanisms on Chloride Channels
This compound is described as a selective inhibitor of GABA- and glutamate-gated chloride channels. medchemexpress.commedchemexpress.com While this indicates its interaction with these crucial ion channels, the specific details regarding whether this inhibition occurs via an allosteric modulation mechanism are not explicitly detailed in the search results. Allosteric modulators bind to a site on a receptor distinct from the orthosteric binding site (where the primary neurotransmitter binds) and can either increase (positive allosteric modulator) or decrease (negative allosteric modulator) the receptor's response to the orthosteric ligand. wikipedia.orgtaylorandfrancis.com A thorough investigation into the binding site of this compound on GABA and glutamate-gated chloride channels and its precise mechanism of action (e.g., competitive inhibition, non-competitive inhibition, or allosteric modulation) would provide valuable insights into its pharmacological profile.
Exploration of this compound as a Tool Compound for Neurotransmitter System Research
Given its reported selective inhibitory activity on GABA- and glutamate-gated chloride channels, this compound holds potential as a tool compound for investigating the roles of these specific chloride channels within the broader neurotransmitter systems. medchemexpress.commedchemexpress.com Research tools are crucial for understanding the complex interplay of neurotransmitters and their receptors in the central nervous system and other areas. moleculardevices.comnih.govunimi.itnih.gov Utilizing this compound in in vitro and in vivo studies could help to further delineate the physiological and pathophysiological functions mediated by these particular chloride channels and their impact on neurotransmission. However, specific published research detailing the use of this compound explicitly as a widely adopted tool compound in neurotransmitter system research was not prominently found.
Development of Novel Isoxazoline (B3343090) Analogues with Enhanced Preclinical Efficacy and Selectivity
This compound is an isoxazoline compound. medchemexpress.commedchemexpress.com The development of novel analogues based on the isoxazoline structure is a common approach in medicinal chemistry to potentially improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. drugdesign.orgnih.govcollaborativedrug.comrsc.org While the concept of structure-activity relationships (SAR) is fundamental to this process, there is no specific information available in the search results detailing efforts to develop novel isoxazoline analogues specifically of this compound with enhanced preclinical characteristics. Future research could focus on synthesizing and evaluating a library of this compound analogues to identify compounds with improved potency, better selectivity for specific chloride channel subtypes, or more favorable pharmacokinetic profiles in preclinical settings.
Addressing Unresolved Questions from Comparative Preclinical Studies
Although preclinical studies in mouse and rat models of anxiety have been mentioned, the details of comparative preclinical studies, particularly those that might have yielded unresolved questions, are not publicly accessible. medchemexpress.commedchemexpress.com Comparative studies are essential for understanding the relative efficacy and profile of a compound compared to existing treatments or other investigational drugs. nih.gov Unresolved questions from such studies could pertain to differences in efficacy across species, variations in response based on the specific anxiety model used, or potential off-target effects observed in certain preclinical settings. Addressing these questions would require access to the specific data from those comparative studies and further targeted research to clarify any ambiguities.
Q & A
Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?
Q. What steps mitigate risks of analytical bias in this compound data interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
